molecular formula C15H22BrClN2O2 B6704406 N-[1-(4-bromophenyl)propyl]-2-morpholin-2-ylacetamide;hydrochloride

N-[1-(4-bromophenyl)propyl]-2-morpholin-2-ylacetamide;hydrochloride

Cat. No.: B6704406
M. Wt: 377.70 g/mol
InChI Key: PRCAVULICXHBHH-UHFFFAOYSA-N
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Description

N-[1-(4-bromophenyl)propyl]-2-morpholin-2-ylacetamide;hydrochloride is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a bromophenyl group, a propyl chain, and a morpholinylacetamide moiety, making it a versatile molecule for research and industrial purposes.

Properties

IUPAC Name

N-[1-(4-bromophenyl)propyl]-2-morpholin-2-ylacetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BrN2O2.ClH/c1-2-14(11-3-5-12(16)6-4-11)18-15(19)9-13-10-17-7-8-20-13;/h3-6,13-14,17H,2,7-10H2,1H3,(H,18,19);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRCAVULICXHBHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)Br)NC(=O)CC2CNCCO2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-bromophenyl)propyl]-2-morpholin-2-ylacetamide;hydrochloride typically involves a multi-step process. One common method starts with the bromination of a phenylpropyl precursor, followed by the introduction of the morpholinylacetamide group through nucleophilic substitution reactions. The final step often involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and nucleophilic substitution reactions under controlled conditions. The use of automated reactors and continuous flow systems can improve yield and efficiency. Purification steps, such as recrystallization and chromatography, are essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-bromophenyl)propyl]-2-morpholin-2-ylacetamide;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The bromophenyl group can be oxidized to form corresponding phenol derivatives.

    Reduction: The compound can be reduced to remove the bromine atom, yielding a phenylpropyl derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to create diverse derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) can be employed under mild conditions.

Major Products

The major products formed from these reactions include phenol derivatives, de-brominated phenylpropyl compounds, and various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[1-(4-bromophenyl)propyl]-2-morpholin-2-ylacetamide;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a ligand in receptor binding studies and enzyme inhibition assays.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[1-(4-bromophenyl)propyl]-2-morpholin-2-ylacetamide;hydrochloride involves its interaction with specific molecular targets. The bromophenyl group may facilitate binding to hydrophobic pockets in proteins, while the morpholinylacetamide moiety can interact with polar or charged residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-bromophenyl)acetamide: Lacks the propyl and morpholinyl groups, making it less versatile.

    N-(4-bromophenyl)propylamine: Contains a propylamine group instead of morpholinylacetamide, altering its reactivity and applications.

    4-bromo-N-(2-morpholin-4-ylethyl)benzamide: Similar structure but with different chain lengths and functional groups.

Uniqueness

N-[1-(4-bromophenyl)propyl]-2-morpholin-2-ylacetamide;hydrochloride stands out due to its combination of a bromophenyl group, a propyl chain, and a morpholinylacetamide moiety. This unique structure allows for diverse chemical reactivity and a wide range of applications in various fields.

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